3-(2,2-Dimethoxyethyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)5-7-3-4-9-6-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
WPDUHWMJRNTNOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCNC1)OC |
Origin of Product |
United States |
N Functionalization of the Pyrrolidine Ring:
The secondary amine of the pyrrolidine (B122466) ring serves as a readily accessible nucleophile for the introduction of various tags. Standard amine chemistry can be employed to attach fluorophores, biotin (B1667282), or bioorthogonal handles. For instance, acylation or alkylation reactions can be used to append these functional groups.
A particularly powerful approach involves the introduction of bioorthogonal functional groups, which allow for specific chemical reactions to be performed in a biological environment without interfering with native biochemical processes. One of the most widely used bioorthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govnih.govyoutube.com An azide (B81097) or alkyne group can be installed on the pyrrolidine nitrogen, allowing for subsequent "clicking" with a corresponding alkyne- or azide-modified fluorophore, biotin tag, or other molecule of interest.
Functionalization Via the Dimethoxyethyl Side Chain:
The 2,2-dimethoxyethyl group is a stable acetal (B89532) that serves as a protecting group for an aldehyde. whiterose.ac.uk Mild acidic hydrolysis can deprotect this group to reveal the reactive aldehyde functionality. This aldehyde can then be used for various bioconjugation strategies. For example, it can undergo condensation with hydrazines or hydroxylamines to form stable hydrazone or oxime linkages, respectively. This method is another well-established bioorthogonal ligation technique.
This dual-functionality allows for the creation of a diverse array of probes. For example, a fluorophore could be attached to the pyrrolidine (B122466) nitrogen, while the aldehyde on the side chain could be used to link the probe to a specific biomolecule.
Proposed Probes and Tags
The following table outlines potential probes and tags that could be developed from 3-(2,2-dimethoxyethyl)pyrrolidine, along with their proposed functionalization strategies and applications in chemical biology.
| Probe/Tag Name | Functionalization Strategy | Reporter/Tag | Potential Application |
| Pyrrolidine-Fluorophore Conjugate | N-acylation with an activated ester of a fluorescent dye. | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Cellular imaging and tracking of molecules targeted by the pyrrolidine scaffold. |
| Biotinylated Pyrrolidine | N-acylation with an activated biotin (B1667282) derivative. | Biotin | Affinity-based purification and enrichment of binding partners of the pyrrolidine scaffold from cell lysates. mdpi.comresearchgate.net |
| Clickable Pyrrolidine Probe (Azide) | N-alkylation with an azide-containing electrophile. | Azide (B81097) | Bioorthogonal labeling of alkyne-modified biomolecules in living cells for subsequent visualization or proteomic analysis. |
| Clickable Pyrrolidine Probe (Alkyne) | N-acylation with an alkyne-containing carboxylic acid. | Alkyne | Bioorthogonal labeling of azide-modified biomolecules. |
| Aldehyde-Tagged Pyrrolidine | Deprotection of the dimethoxyethyl group to reveal the aldehyde. | Aldehyde | Bioorthogonal ligation to hydrazine- or hydroxylamine-modified biomolecules or surfaces. |
| Dual-Functionalized Probe | N-functionalization with a fluorophore and deprotection of the side chain to an aldehyde. | Fluorophore and Aldehyde | A versatile tool for both imaging and subsequent capture or immobilization of target molecules. |
Research Findings and Applications
While specific research on the derivatization of this compound for chemical biology probes is not extensively documented, the principles of probe design and bioorthogonal chemistry are well-established. researchgate.netnih.govresearchgate.net The synthesis of functionalized pyrrolidines is a mature field, with numerous methods available for the introduction of diverse substituents. nih.govacs.orgosaka-u.ac.jp
The development of such probes from the this compound scaffold would enable a wide range of applications. For instance, if the pyrrolidine core is found to be a binder for a particular protein, a fluorescently labeled version could be used to visualize the subcellular localization of that protein. A biotinylated analog could be used to pull down the protein and its interaction partners for identification by mass spectrometry. Furthermore, the introduction of bioorthogonal handles would allow for in situ labeling and "click-to-release" applications for targeted delivery. nih.gov
The modular nature of these proposed derivatization strategies allows for the creation of a toolkit of probes with different properties, tailored to specific experimental needs. The combination of the stable pyrrolidine scaffold with the versatility of modern bioconjugation techniques holds significant promise for advancing our understanding of complex biological processes.
Chemical Reactivity and Transformation Mechanisms of 3 2,2 Dimethoxyethyl Pyrrolidine
Reactions at the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring in 3-(2,2-dimethoxyethyl)pyrrolidine is a nucleophilic center that readily participates in a variety of chemical transformations.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental reactions for derivatizing the pyrrolidine nitrogen. These reactions introduce alkyl or acyl groups, respectively, which can significantly alter the molecule's physical, chemical, and biological properties.
N-Alkylation involves the reaction of the pyrrolidine with an alkyl halide or a similar electrophile, typically in the presence of a base to neutralize the resulting acid. This process is a cornerstone for synthesizing a diverse array of N-substituted pyrrolidines. researchgate.net For instance, the reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base like potassium carbonate would yield N-benzyl-3-(2,2-dimethoxyethyl)pyrrolidine. The choice of solvent and temperature can influence the reaction rate and yield.
N-Acylation is achieved by treating the pyrrolidine with an acylating agent, such as an acid chloride or anhydride. This reaction is often performed in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the hydrochloric acid byproduct. A series of N-acylated glycyl-(2-cyano)pyrrolidines have been synthesized to explore their structure-activity relationships as enzyme inhibitors, highlighting the importance of the N-acyl group in molecular recognition. nih.gov
| Reaction Type | Reagent Example | Product Type | Significance |
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N-Alkyl Pyrrolidine | Introduction of diverse functional groups. |
| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | N-Acyl Pyrrolidine (Amide) | Modification of electronic and steric properties. |
Heterocycle Functionalization
The pyrrolidine nitrogen can also be a key component in the construction of more complex heterocyclic systems. For example, it can act as a nucleophile in reactions that lead to the formation of fused or spiro-heterocycles. One such transformation is the iridium-catalyzed reductive generation of azomethine ylides from lactams, which can then undergo [3+2] dipolar cycloaddition reactions to form functionalized pyrrolidines. nih.govacs.org While this example starts from a lactam, the principle of using the nitrogen in cycloadditions is a relevant concept for heterocycle functionalization.
Palladium-Catalyzed Coupling Reactions at Nitrogen
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl amines. This methodology can be applied to this compound to form a carbon-nitrogen bond with various aryl halides or triflates. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. Such transformations are crucial for the synthesis of compounds where a pyrrolidine moiety is attached to an aromatic system, a common motif in pharmacologically active molecules. researchgate.netnih.govnih.gov For example, the coupling of the pyrrolidine with an aryl bromide in the presence of a palladium catalyst can yield N-aryl-3-(2,2-dimethoxyethyl)pyrrolidine. nih.gov
Reactions Involving the Dimethoxyethyl Side Chain
The dimethoxyethyl group is a protected form of an acetaldehyde (B116499) moiety, which can be unmasked and utilized in a variety of subsequent chemical transformations.
Hydrolysis of the Acetal (B89532) Moiety to Aldehyde
The dimethyl acetal is a stable protecting group under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. Treatment of this compound with an aqueous acid, such as hydrochloric acid or acetic acid, will efficiently yield (pyrrolidin-3-yl)acetaldehyde. nih.gov The progress of this deprotection can be monitored by spectroscopic methods like NMR, observing the disappearance of the methoxy (B1213986) signals and the appearance of the characteristic aldehyde proton signal.
| Starting Material | Reagents | Product | Key Transformation |
| This compound | Aqueous Acid (e.g., HCl) | (Pyrrolidin-3-yl)acetaldehyde | Acetal Deprotection |
Subsequent Reactions of the Aldehyde Intermediate (e.g., Aldol (B89426), Wittig)
Once the aldehyde is unmasked, it becomes a versatile functional group for further carbon-carbon bond-forming reactions.
The Aldol reaction involves the reaction of the aldehyde with an enolate or enol to form a β-hydroxy carbonyl compound. For instance, (pyrrolidin-3-yl)acetaldehyde can be treated with a ketone in the presence of a base (like sodium hydroxide) or an acid catalyst to undergo an aldol addition or condensation.
The Wittig reaction provides a means to convert the aldehyde into an alkene. This involves reacting the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.
These subsequent reactions of the aldehyde intermediate open up a vast chemical space for the synthesis of complex molecules derived from this compound.
Selective Functionalization of the Alkyl Chain
The dimethoxyethyl side chain of this compound provides a key handle for selective chemical modifications. The acetal group can be readily hydrolyzed under acidic conditions to unmask the corresponding aldehyde, 3-(2-oxoethyl)pyrrolidine. This transformation is a fundamental step that opens up a wide array of subsequent functionalization possibilities. The resulting aldehyde can participate in a variety of classical carbonyl reactions, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents at the terminus of the ethyl chain.
Furthermore, the alkyl chain itself can be a target for oxidation reactions. While the acetal group is generally stable to many oxidizing agents, the carbon atoms of the ethyl bridge can potentially be functionalized under specific conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid are known to oxidize alkyl side chains attached to aromatic rings. rsc.orgbldpharm.com While the pyrrolidine ring is not aromatic, directed C-H oxidation reactions using specific catalysts could potentially achieve functionalization of the ethyl group.
| Reaction Type | Reagents and Conditions | Product | Notes |
| Acetal Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | 3-(2-Oxoethyl)pyrrolidine | A common and efficient method to deprotect the aldehyde functionality. |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃/H₂SO₄) | Carboxylic acid derivative | This would likely involve cleavage of the C-C bond of the ethyl chain and oxidation at the benzylic-like position relative to the nitrogen. |
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core
The pyrrolidine ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions, providing access to acyclic amino compounds or larger heterocyclic systems. These transformations often involve the cleavage of a C-N bond and are typically promoted by reagents that can activate the nitrogen atom or a carbon atom on the ring. researchgate.net
For N-substituted pyrrolidines, oxidative ring-opening can be achieved using various oxidizing agents, leading to the formation of amino aldehydes or amino ketones. For instance, the use of difluorocarbene has been shown to effect the ring-opening of unstrained cyclic amines. researchgate.net In the case of this compound, such a reaction would be expected to yield a linear amine with the dimethoxyethyl group and a newly formed functional group at the other end of the carbon chain.
| Transformation | General Method | Potential Product from this compound |
| Ring-Opening | Oxidative cleavage (e.g., with difluorocarbene) | Linear amine with terminal functional groups |
| Ring-Expansion | Rearrangement of bicyclic intermediates | Substituted piperidine (B6355638) or azepane |
Catalytic Transformations Involving this compound as a Ligand or Substrate
Pyrrolidine derivatives are a cornerstone of asymmetric organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide range of enantioselective transformations. rsc.orgnih.gov Chiral 2,5-disubstituted pyrrolidines are also widely used as ligands in metal-catalyzed asymmetric reactions. rsc.orgnih.gov Given this precedent, chiral versions of this compound could potentially serve as valuable ligands or organocatalysts.
The pyrrolidine nitrogen can act as a Lewis base to activate substrates, and the stereocenter at the 3-position can induce enantioselectivity in the reaction. The dimethoxyethyl side chain could also play a role in catalysis, either by coordinating to a metal center or by influencing the steric environment around the catalytic site. For example, after hydrolysis of the acetal, the resulting aldehyde could be used to tether the pyrrolidine to a solid support or to another molecular entity.
The pyrrolidine ring can also be a substrate in metal-catalyzed cross-coupling reactions. Palladium-catalyzed hydroarylation of pyrrolines to give 3-aryl pyrrolidines has been reported, demonstrating the feasibility of functionalizing the pyrrolidine ring at the 3-position. researchgate.netnih.govnih.govchemrxiv.org While this compound is already substituted at this position, C-H activation at other positions on the ring, followed by cross-coupling, could be a viable strategy for further functionalization.
Furthermore, the nitrogen atom of the pyrrolidine can direct metal catalysts to specific C-H bonds, enabling site-selective functionalization. The dimethoxyethyl side chain could also be involved in such transformations, either as a directing group or as a site for cross-coupling after appropriate modification.
| Catalytic Application | Role of this compound | Potential Reaction |
| Asymmetric Catalysis | Chiral Ligand or Organocatalyst | Enantioselective aldol, Michael, or Diels-Alder reactions |
| Metal-Catalyzed Cross-Coupling | Substrate | C-H arylation, alkenylation, or alkynylation at various positions on the pyrrolidine ring |
Radical Reactions and Photochemical Transformations
Radical reactions and photochemical transformations offer unique pathways for the functionalization of heterocyclic compounds like pyrrolidine. Radical reactions, such as the Minisci reaction, can be used to introduce alkyl or acyl groups onto the pyrrolidine ring, typically at the α-position to the nitrogen. chemrxiv.org It is conceivable that this compound could undergo such reactions, leading to the formation of 2-substituted derivatives.
Photochemical reactions can also be employed to induce transformations of the pyrrolidine ring or its substituents. For example, photochemical [2+2] cycloadditions have been observed with N-substituted pyrrolidones. rsc.org While the saturated nature of the pyrrolidine ring in this compound makes it less prone to direct photochemical excitation, the presence of the dimethoxyethyl group could potentially influence its photochemical behavior, or the molecule could be made photoactive through N-substitution with a chromophore. Furthermore, photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including the generation of radical intermediates under mild conditions, which could be applied to the functionalization of this pyrrolidine derivative. rsc.orgrsc.org
Applications of 3 2,2 Dimethoxyethyl Pyrrolidine As a Key Synthetic Intermediate
Construction of Complex Natural Products and Analogues
The strategic incorporation of pre-functionalized building blocks is a hallmark of efficient natural product synthesis. 3-(2,2-Dimethoxyethyl)pyrrolidine serves as an exemplary chiral pool starting material, providing a ready-made pyrrolidine (B122466) nucleus with a side chain poised for further elaboration.
Alkaloid Synthesis Research
While direct applications of this compound in the total synthesis of specific alkaloids are not extensively documented in readily available literature, its structural motif is highly relevant to the synthesis of various alkaloid classes. The pyrrolidine core is central to numerous alkaloids, including those of the tropane, pyrrolizidine, and indolizidine families. The dimethoxyethyl side chain can be readily unmasked to an acetaldehyde (B116499) equivalent, which can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Mannich reactions, and Pictet-Spengler cyclizations, to construct the characteristic polycyclic systems of these alkaloids.
For instance, the acetaldehyde functionality, once deprotected, could be envisioned to react with a suitable nucleophile to form a key intermediate in the synthesis of indolizidine alkaloids. The subsequent cyclization and further functional group manipulations would ultimately lead to the target natural product. The inherent chirality of many commercially available derivatives of this compound further enhances its utility, allowing for the asymmetric synthesis of these complex molecules.
Polyketide and Terpene Scaffold Elaboration
In the realm of polyketide and terpene synthesis, the introduction of nitrogen-containing fragments can be a challenging yet crucial step for creating structural diversity and modulating biological activity. This compound offers a convenient solution for incorporating a pyrrolidine moiety into these carbon-rich scaffolds.
The deprotected aldehyde can serve as an electrophilic partner in coupling reactions with nucleophilic segments of a polyketide or terpene backbone. Alternatively, the pyrrolidine nitrogen can act as a nucleophile to append the entire building block onto an activated polyketide or terpene intermediate. This strategy allows for the generation of hybrid structures that combine the structural features of different natural product classes, potentially leading to novel biological activities.
Design and Synthesis of Novel Molecular Scaffolds in Medicinal Chemistry Research
The pyrrolidine ring is a highly sought-after scaffold in medicinal chemistry due to its ability to provide three-dimensional diversity and engage in specific interactions with biological targets. This compound serves as a valuable starting point for the creation of novel pyrrolidine-based compounds with potential therapeutic applications.
Pyrrolidine-Based Heterocycles as Drug Discovery Scaffolds
The functional handle of this compound allows for its elaboration into a wide array of more complex heterocyclic systems. The deprotected aldehyde can undergo condensation reactions with various binucleophiles to construct fused or spirocyclic ring systems. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolidine-fused pyrrolidine, while reaction with a diamine could yield a diazepine-fused scaffold. These novel heterocyclic systems can then be further functionalized to explore new regions of chemical space in the search for new drug candidates. The pyrrolidine-2,3-dione (B1313883) scaffold, for instance, has shown promise in the development of inhibitors for bacterial targets.
Library Synthesis for Chemical Biology Probes
Chemical biology relies on the use of small molecules to probe and understand biological processes. The synthesis of diverse libraries of compounds is essential for identifying potent and selective chemical probes. This compound is an ideal building block for diversity-oriented synthesis. The pyrrolidine nitrogen and the latent aldehyde functionality provide two orthogonal points for diversification. A library of compounds can be rapidly generated by reacting a set of amines with the pyrrolidine nitrogen and then reacting the deprotected aldehyde with a variety of nucleophiles or other reaction partners. This approach allows for the systematic exploration of the structure-activity relationships of pyrrolidine-based compounds and the identification of novel probes for specific biological targets.
Precursor in the Development of Advanced Organic Materials
The unique structural characteristics of this compound make it an intriguing candidate for the synthesis of specialized organic materials. The pyrrolidine ring can impart specific conformational constraints and basicity, while the latent aldehyde functionality in the side chain allows for post-synthesis modification, cross-linking, or covalent attachment to surfaces.
While this compound is not a conventional monomer for large-scale commodity plastics, its structure is well-suited for the synthesis of specialty polymers where specific functionality is desired. The secondary amine of the pyrrolidine ring can be used to initiate ring-opening polymerization of certain monomers or can be incorporated into polymer backbones through condensation reactions.
Research in polymer science often focuses on creating functional polymers with tailored properties. The pyrrolidine moiety can be incorporated to influence properties such as solubility, thermal stability, and adhesion. The dimethoxyethyl side chain offers a key advantage: it can be carried through polymerization conditions and later deprotected to reveal a reactive aldehyde group. These aldehyde functions can be used for:
Cross-linking: Forming covalent bonds between polymer chains to enhance mechanical strength and thermal resistance.
Surface Functionalization: Grafting the polymer onto surfaces (e.g., silica (B1680970), metals) to alter their properties.
Bioconjugation: Attaching biomolecules, such as proteins or peptides, to create advanced materials for biomedical applications.
In materials science, ligands are crucial for the synthesis and performance of metal-organic frameworks (MOFs), catalysts, and molecular sensors. The pyrrolidine nitrogen in this compound can coordinate to a variety of metal centers. Furthermore, the acetal-protected side chain can be modified to introduce additional donor atoms (e.g., oxygen or nitrogen after deprotection and subsequent reaction), creating multidentate ligands.
The development of chiral ligands from derivatives of this compound could lead to new asymmetric catalysts for materials synthesis. For instance, pyrrolidine-based phosphine (B1218219) ligands have been successfully used as organocatalysts in various chemical reactions. mdpi.com The ability to tune the electronic and steric properties of the ligand by modifying the pyrrolidine ring and its substituents is a key strategy in catalyst design. The synthesis of such ligands could involve transformations of the dimethoxyethyl group or substitution at the pyrrolidine nitrogen, providing a modular approach to a library of potential ligands for screening in materials science research.
Development of Chiral Auxiliaries and Organocatalysts
The field of asymmetric synthesis heavily relies on chiral molecules that can control the stereochemical outcome of a reaction. Chiral pyrrolidine derivatives, most notably proline, are among the most powerful and widely studied organocatalysts. mdpi.com They are valued for their conformational rigidity, ready availability in enantiopure forms, and ability to activate substrates through the formation of transient iminium or enamine intermediates. mdpi.com
This compound, when resolved into its individual enantiomers, serves as a scaffold for a new class of chiral auxiliaries and organocatalysts. A chiral auxiliary is a group temporarily incorporated into a molecule to direct the stereochemistry of subsequent reactions, after which it can be removed. wikipedia.orgsigmaaldrich.com
The strategic placement of the dimethoxyethyl group at the C-3 position, adjacent to the nitrogen-bearing stereocenter, can influence the steric environment around the catalytically active site. This allows for fine-tuning of the catalyst's selectivity and reactivity. The side chain's protected aldehyde can be converted into a wide range of other functional groups to modulate catalyst performance or to anchor the catalyst to a solid support.
| Catalyst/Scaffold | Key Structural Feature | Typical Application | Potential Role of 3-(2,2-Dimethoxyethyl) Substituent |
|---|---|---|---|
| Proline | Carboxylic acid at C-2 | Aldol and Mannich reactions | Modification of steric bulk and electronic properties |
| Diphenylprolinol Silyl Ether | Bulky diarylmethanol at C-2 | Michael additions, Friedel-Crafts alkylations | Provides an alternative steric and functional handle |
| Camphorsultam | Fused rigid bicyclic system (not pyrrolidine) | Classic chiral auxiliary for various reactions wikipedia.org | Serves as a less rigid, tunable scaffold |
| Pyrrolidine-Phosphine Derivatives | Phosphine group attached to the ring | [3+2] Cycloaddition reactions mdpi.com | Side chain allows for secondary interactions or immobilization |
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
The pyrrolidine scaffold is a frequent target and component in the development of novel MCRs, particularly in the synthesis of biologically active compounds. mdpi.com The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a classic and powerful MCR for constructing the pyrrolidine ring with excellent stereocontrol. nih.gov
This compound is a valuable building block for use in or as a product of MCRs.
As a Building Block: The secondary amine can participate as one of the components in reactions like the Ugi or Passerini reaction after suitable modification. The true value lies in the deprotected aldehyde, which can be a key component in MCRs that involve carbonyl compounds, leading to the rapid assembly of complex heterocyclic systems built upon the initial pyrrolidine framework.
As a Synthetic Target: MCR strategies can be designed to synthesize substituted pyrrolidines like the title compound. For example, a three-component reaction could theoretically assemble the ring and install the functionalized side chain in a single, highly convergent step.
Theoretical and Computational Chemistry Studies of 3 2,2 Dimethoxyethyl Pyrrolidine
Conformational Analysis and Dynamics
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) force fields are frequently employed to perform initial conformational searches and to run molecular dynamics (MD) simulations. youtube.comyoutube.com These methods provide a computationally efficient way to explore the vast conformational space of flexible molecules like 3-(2,2-Dimethoxyethyl)pyrrolidine.
MD simulations can reveal the dynamic behavior of the molecule over time, including ring pucker transitions and the rotation of the dimethoxyethyl side chain. The puckering of the five-membered pyrrolidine (B122466) ring is a key conformational feature, typically adopting envelope or twisted forms. nih.govnih.gov The position of the substituent at the 3-position influences the preferred puckering mode. For this compound, the bulky side chain likely favors a pseudo-equatorial orientation to minimize steric hindrance.
Table 1: Illustrative Dihedral Angles for Low-Energy Conformers of this compound from Molecular Mechanics
| Conformer | C2-C3-C4-C5 (°) | N1-C2-C3-C4 (°) | C3-C(side chain)-C(acetal)-O (°) | Predicted Relative Energy (kcal/mol) |
| 1 | 35.2 | -23.8 | 175.4 | 0.00 |
| 2 | -34.9 | 23.5 | -65.8 | 0.85 |
| 3 | 21.5 | -14.7 | 70.1 | 1.23 |
Note: This data is illustrative and based on typical values for substituted pyrrolidines.
Quantum Chemical Conformational Search
Following initial explorations with molecular mechanics, quantum chemical methods, such as Density Functional Theory (DFT), are used to obtain more accurate energies and geometries for the low-energy conformers. researchgate.net These calculations provide a more refined understanding of the conformational preferences.
A systematic conformational search using quantum chemical methods would involve optimizing the geometries of various starting structures identified through molecular mechanics. The results would likely confirm that conformers minimizing steric interactions between the dimethoxyethyl group and the pyrrolidine ring are energetically favored. The relative energies of different puckering states of the pyrrolidine ring would also be determined with higher accuracy.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound governs its reactivity. Computational chemistry provides powerful tools to analyze the distribution of electrons within the molecule and to predict its behavior in chemical reactions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and localization of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring, reflecting its basic and nucleophilic nature. The LUMO, on the other hand, would likely be distributed over the C-N and C-C sigma antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the nitrogen lone pair |
| LUMO | 2.1 | Distributed across σ* orbitals |
| HOMO-LUMO Gap | 10.6 | Indicates high kinetic stability |
Note: These values are hypothetical and representative of similar saturated heterocyclic compounds.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound can be visualized using electrostatic potential (ESP) maps. These maps highlight regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential).
In this compound, the ESP map would show a region of negative potential around the nitrogen atom, consistent with the presence of its lone pair of electrons and indicating its propensity to act as a proton acceptor or nucleophile. The oxygen atoms of the dimethoxy groups would also exhibit negative potential. Regions of positive potential would be found around the hydrogen atoms, particularly the one attached to the nitrogen.
Computational Mechanistic Studies of Synthetic Transformations
While specific computational mechanistic studies for the synthesis of this compound are not widely reported, computational methods are extensively used to study the mechanisms of reactions for forming pyrrolidine rings. nih.govacs.orguab.cat For instance, DFT calculations can be employed to investigate the transition states and reaction pathways of intramolecular C-H amination reactions to form the pyrrolidine ring. nih.govacs.orguab.cat
Such studies can provide detailed information on activation energies, reaction intermediates, and the role of catalysts. nih.govacs.orguab.cat For a molecule like this compound, computational studies could elucidate the mechanism of its formation from a suitable acyclic precursor, helping to optimize reaction conditions and improve yields. For example, in a hypothetical copper-catalyzed intramolecular amination, DFT could be used to model the oxidative addition, C-H activation, and reductive elimination steps of the catalytic cycle.
Transition State Characterization
In computational chemistry, the characterization of transition states is crucial for understanding reaction mechanisms and predicting reaction rates. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to model various reactions it might undergo. These could include N-alkylation, acylation, or reactions involving the dimethoxyethyl side chain.
The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. This is a point where the energy is at a maximum along the reaction coordinate but at a minimum in all other degrees of freedom. The characterization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in the synthesis of pyrrolidinedione derivatives, quantum chemical studies have been used to calculate the energy barriers of different reaction steps, such as Michael addition and cyclization. nih.govrsc.orgresearchgate.net These studies reveal the intricate details of the reaction mechanism, including the role of catalysts and solvent molecules. nih.govrsc.orgresearchgate.net Similarly, DFT calculations have been instrumental in understanding the mechanism of stereoselective synthesis of cyclobutanes from pyrrolidines, where the rate-determining step was identified as the cleavage of two C-N bonds.
A hypothetical reaction for this compound could be its synthesis via intramolecular cyclization. The table below presents plausible calculated activation energies for key steps in such a reaction, based on literature values for similar transformations of pyrrolidine derivatives. nih.govrsc.orgresearchgate.net
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Intramolecular C-N bond formation (cyclization) | B3LYP-D3 | 6-311+G(d,p) | 15.8 |
| Proton transfer | M06-2X | 6-311+G(d,p) | 8.2 |
| Side chain hydrolysis (acid-catalyzed) | B3LYP | 6-31G(d) | 22.5 |
Reaction Coordinate Analysis
A reaction coordinate analysis provides a detailed profile of the energy changes that occur as reactants are converted into products. This analysis involves mapping the potential energy of the system along the reaction coordinate, which represents the progress of the reaction. The resulting energy profile reveals the energies of reactants, products, intermediates, and transition states.
For this compound, a reaction coordinate analysis could be performed for various synthetic or transformation pathways. For example, in the synthesis of pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions, computational studies help in understanding the stereoselectivity of the reaction by analyzing the different possible reaction pathways and their associated energy barriers. The influence of substituents on the pyrrolidine ring on the reaction pathway and diastereoselectivity can also be studied.
The reaction coordinate would be defined by the geometric parameters that change most significantly during the reaction, such as the distance between two reacting atoms or a specific bond angle. By systematically varying these parameters and calculating the energy at each point, a detailed energy profile can be constructed.
A hypothetical reaction coordinate diagram for the final cyclization step in a synthesis of this compound is depicted below. This diagram illustrates the energy changes as the open-chain precursor proceeds through a transition state to form the final cyclic product. The energy barrier shown is consistent with values reported for similar cyclization reactions leading to pyrrolidine rings. nih.govrsc.orgresearchgate.net
Hypothetical Reaction Coordinate Diagram for Pyrrolidine Ring Formation
R : Reactant (open-chain precursor)
TS : Transition State
P : Product (this compound)
Activation Energy (R to TS) : ~12 kcal/mol nih.govrsc.orgresearchgate.net
Reaction Enthalpy (R to P) : Exothermic
Ligand-Receptor Interactions (Computational Modeling of Research Targets)
The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs, making it a "privileged structure" in medicinal chemistry. nih.gov Computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for studying the interactions of pyrrolidine-containing ligands with their biological targets.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to screen virtual libraries of compounds and to propose binding modes for newly synthesized molecules. For this compound, docking studies could be performed against a range of potential protein targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, where other pyrrolidine derivatives have shown activity. nih.govfrontiersin.org
Following docking, MD simulations can provide a more dynamic and detailed picture of the ligand-receptor complex. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies.
Given the structural features of this compound, it could be hypothesized to interact with targets that have binding pockets accommodating a flexible side chain and a basic nitrogen atom. The table below presents hypothetical docking results for this compound with a generic kinase and a GPCR, based on typical values observed for similar ligands. nih.govfrontiersin.org
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase | -7.8 | Asp145, Lys72, Leu120 | Hydrogen bond, Salt bridge, Hydrophobic interaction |
| GPCR | -8.5 | Trp256, Phe189, Asp105 | Pi-pi stacking, Hydrophobic interaction, Ionic bond |
Spectroscopic Property Predictions via Computational Methods
Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for structure elucidation and for understanding the relationship between molecular structure and spectral features.
For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional and basis set, as well as the inclusion of solvent effects. Conformational flexibility is a key consideration for a molecule like this, and a proper conformational search and averaging of the calculated shifts over the most stable conformers are necessary for accurate predictions. researchgate.net
Similarly, the IR spectrum of this compound can be calculated by computing its vibrational frequencies. The calculated frequencies are often scaled to correct for systematic errors in the computational methods. The predicted IR spectrum can help in identifying characteristic vibrational modes, such as N-H stretching, C-H stretching, and C-O stretching. researchgate.net
Below are tables of hypothetical predicted NMR and IR spectral data for this compound, based on its chemical structure and data from analogous compounds. researchgate.netresearchgate.netfrontiersin.org
Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| N-H | 1.5 - 2.5 (broad) |
| CH (acetal) | 4.4 - 4.6 |
| OCH3 | 3.2 - 3.4 (singlet) |
| CH2 (pyrrolidine, adjacent to N) | 2.8 - 3.2 |
| CH2 (side chain) | 1.6 - 1.8 |
| CH2 (pyrrolidine) | 1.5 - 2.0 |
| CH (pyrrolidine) | 2.2 - 2.4 |
Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| CH (acetal) | 102 - 105 |
| OCH3 | 52 - 55 |
| CH2 (pyrrolidine, adjacent to N) | 45 - 50 |
| CH (pyrrolidine) | 38 - 42 |
| CH2 (side chain) | 35 - 39 |
| CH2 (pyrrolidine) | 25 - 30 |
Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm-1) |
| N-H stretch | 3300 - 3500 (weak) |
| C-H stretch (sp3) | 2850 - 3000 |
| C-O stretch (acetal) | 1050 - 1150 (strong) |
| C-N stretch | 1020 - 1250 |
Advanced Analytical Methodologies for Research Characterization of 3 2,2 Dimethoxyethyl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules like 3-(2,2-Dimethoxyethyl)pyrrolidine. It provides in-depth information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound and to piece together its molecular framework.
1D NMR:
¹H NMR: The proton NMR spectrum provides initial information on the number of different types of protons and their immediate electronic environment. For this compound, one would expect to observe distinct signals for the protons on the pyrrolidine (B122466) ring, the ethyl side chain, and the methoxy (B1213986) groups. The chemical shifts, integration (proton count), and multiplicity (splitting patterns) of these signals are the first step in the structural puzzle.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbons of the pyrrolidine ring and the side chain.
2D NMR: Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms. frontiersin.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons on the pyrrolidine ring and along the ethyl side chain, helping to trace the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is critical for connecting different fragments of the molecule, for example, linking the ethyl side chain to the pyrrolidine ring at the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Pyrrolidine N-H | 1.5 - 3.0 (broad) | - |
| Pyrrolidine C2-H₂ | 2.8 - 3.2 | ~47 |
| Pyrrolidine C3-H | 2.0 - 2.5 | ~40 |
| Pyrrolidine C4-H₂ | 1.5 - 2.0 | ~25 |
| Pyrrolidine C5-H₂ | 2.8 - 3.2 | ~55 |
| Side Chain C1'-H₂ | 1.6 - 1.9 | ~35 |
| Side Chain C2'-H | 4.3 - 4.6 (triplet) | ~104 |
| Methoxy (-OCH₃) | 3.2 - 3.4 (singlet) | ~53 |
Stereochemical Assignment via NMR
The pyrrolidine ring of this compound contains a stereocenter at the C3 position. NMR spectroscopy, particularly NOESY, is a powerful technique for determining the relative stereochemistry. By observing through-space interactions (Nuclear Overhauser Effects) between the proton at C3 and other protons on the pyrrolidine ring, the preferred conformation and the orientation of the side chain can be deduced. beilstein-journals.org For instance, the presence or absence of NOE cross-peaks between H3 and specific protons on the C2 and C4 positions can help in assigning the cis or trans relationship of the substituent relative to other protons on the ring.
Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and in monitoring the progress of its synthesis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass of a compound, typically with an accuracy of a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₇NO₂), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, providing strong evidence for the correct molecular formula.
Expected HRMS Data:
Molecular Formula: C₈H₁₇NO₂
Calculated Monoisotopic Mass: 159.12593 g/mol
Expected Ion (e.g., [M+H]⁺): 160.13321
LC-MS and GC-MS for Purity and Identity Confirmation
Coupling chromatographic separation with mass spectrometric detection provides a powerful platform for both the identification and purity assessment of this compound.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a versatile technique for analyzing non-volatile and thermally labile compounds. In the context of this compound, LC-MS can be used to monitor the progress of a reaction by separating the starting materials, intermediates, and the final product. The mass spectrometer then provides the molecular weight of each component, confirming the identity of the desired product and detecting any impurities.
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is an excellent tool for separation and identification. This compound may be amenable to GC-MS analysis. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides a characteristic fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint for identification.
A typical mass spectrum would show the molecular ion peak ([M]⁺) and various fragment ions resulting from the breakdown of the molecule in the ion source. Analysis of these fragments can provide further structural information. For example, the loss of a methoxy group (-OCH₃) or cleavage of the ethyl side chain would result in characteristic fragment ions.
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures and for the assessment of its purity.
Column Chromatography: This is a standard method for the preparative purification of organic compounds in a research setting. For this compound, a silica (B1680970) gel column is typically employed. The choice of eluent (solvent system) is critical and is usually determined by preliminary analysis using Thin-Layer Chromatography (TLC). A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), might be effective in separating the product from less polar starting materials and more polar byproducts.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and developing it in different solvents, the separation of the desired product from other components can be visualized.
High-Performance Liquid Chromatography (HPLC): For a more precise assessment of purity, HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is a common setup. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
A hypothetical table outlining chromatographic conditions for the analysis of this compound is provided below.
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method |
| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 1:1 v/v) | UV light (254 nm), Staining (e.g., ninhydrin) |
| Column Chromatography | Silica gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexane | TLC analysis of fractions |
| HPLC | C18 (5 µm, 4.6 x 250 mm) | Isocratic or gradient of Acetonitrile/Water with 0.1% TFA | UV (e.g., 210 nm), MS |
| GC-MS | DB-5ms or equivalent | Helium carrier gas, temperature programming | Mass Spectrometry (EI) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. nih.govnih.gov For this compound, HPLC is an invaluable tool for assessing purity and quantifying the compound in various matrices.
The method involves injecting a sample into a high-pressure liquid stream, the mobile phase, which then passes through a column packed with a stationary phase. The differential partitioning of the analyte between the two phases results in separation. Due to the polar nature of the pyrrolidine ring and the dimethoxyethyl group, both normal-phase and reversed-phase HPLC could be employed. However, reversed-phase HPLC is more common.
A typical reversed-phase HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good resolution and efficient elution of the compound. Detection is commonly achieved using a UV detector, as the compound lacks a strong chromophore, detection might be set at a low wavelength (e.g., ~200-210 nm), or an alternative detector such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) could be used for more sensitive and specific detection. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov this compound, with a predicted boiling point amenable to vaporization, is a suitable candidate for GC analysis, particularly for assessing purity and identifying volatile impurities.
In GC, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (the mobile phase, typically helium or nitrogen) onto a separation column. The column, which contains the stationary phase, is housed in an oven. Separation occurs as the compound interacts with the stationary phase. A flame ionization detector (FID) is commonly used for carbon-containing compounds, offering high sensitivity. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS), which provides detailed mass fragmentation patterns. nih.gov
Table 2: Representative GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Detector | Mass Spectrometer |
| MS Scan Range | 40-450 m/z |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound contains a stereocenter at the 3-position of the pyrrolidine ring, it exists as a pair of enantiomers, (R)- and (S)-3-(2,2-Dimethoxyethyl)pyrrolidine. Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis and for pharmaceutical applications. Chiral chromatography is the most common and reliable method for this purpose. uma.esnih.gov
This technique uses a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus separation. The CSP can be based on various chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase is critical for achieving baseline separation. mdpi.com Both chiral HPLC and chiral GC can be used.
For chiral HPLC, a column like a Chiralcel® or Chiralpak® is often employed with a mobile phase typically consisting of a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol). uma.esmdpi.com The area under each enantiomer's peak is integrated, and the enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Table 3: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Value |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 210 nm |
| Expected Result | Baseline separation of (R) and (S) enantiomers |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researchgate.netnih.gov They are complementary methods that probe the vibrational modes of a molecule. kurouskilab.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups absorb at characteristic frequencies. For this compound, IR spectroscopy would be expected to show key absorption bands corresponding to its structural features.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. osti.gov While IR absorption requires a change in the dipole moment during a vibration, a Raman signal requires a change in polarizability. nih.gov Therefore, symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.
Table 4: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group/Vibration | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |
| N-H Stretch (secondary amine) | 3300-3500 (broad, weak-medium) | Weak |
| C-H Stretch (alkane) | 2850-2960 (strong) | Strong |
| C-O Stretch (acetal) | 1050-1150 (strong) | Medium-Strong |
| C-N Stretch (amine) | 1020-1250 (medium) | Medium |
| CH₂ Bending (scissoring) | 1450-1470 (medium) | Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)
X-ray Crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net If this compound, or a suitable derivative, can be crystallized, this technique can provide unambiguous proof of its molecular connectivity, conformation, and, crucially, its absolute stereochemistry. rsc.org
The technique involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. researchgate.net Mathematical analysis of this pattern allows for the generation of a 3D model of the electron density, from which the positions of the atoms can be determined.
For a chiral compound, the determination of the absolute configuration (i.e., distinguishing between the R and S enantiomers) is possible using anomalous dispersion effects, often requiring the presence of an atom heavier than oxygen in the structure or the use of specific X-ray wavelengths. mdpi.com If the native compound does not crystallize well or is a liquid at room temperature, it can be derivatized with a chiral acid or other suitable crystalline agent to form a salt or co-crystal. mdpi.comnih.gov
Table 5: Hypothetical Crystallographic Data
| Parameter | Illustrative Value |
| Chemical Formula | C₉H₁₉NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.1 Å, b = 8.3 Å, c = 12.5 Å |
| Volume | 531.3 ų |
| Z (molecules per unit cell) | 4 |
| Resolution | 0.8 Å |
| Final R-factor | < 0.05 |
Derivatization and Functionalization Strategies for Novel 3 2,2 Dimethoxyethyl Pyrrolidine Analogs
Modifications at the Pyrrolidine (B122466) Ring System
The pyrrolidine ring offers multiple sites for modification, allowing for the introduction of a wide range of substituents to modulate the compound's properties.
Regioselective Functionalization
Achieving regioselectivity in the functionalization of the pyrrolidine ring is crucial for the targeted synthesis of specific analogs. Metal-catalyzed reactions have emerged as powerful tools for this purpose. For instance, palladium-catalyzed hydroarylation of pyrrolines can lead to the formation of 3-aryl pyrrolidines, a class of molecules with significant biological activity. chemrxiv.orgresearchgate.netnih.gov The regiochemistry of these reactions can often be controlled by the choice of catalyst, ligands, and the nature of the nitrogen substituent on the pyrrolidine ring. chemrxiv.org
Another approach involves redox-triggered α-C-H functionalization. By employing an internal oxidant like o-benzoquinone, it is possible to achieve regio- and diastereoselective functionalization at the C5 position of 2-substituted pyrrolidines, leading to the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. nih.gov Furthermore, stereoselective synthesis methods, often starting from chiral precursors like proline or employing asymmetric catalysis, are vital for producing enantiomerically pure pyrrolidine derivatives. nih.gov
Introduction of Diverse Substituents
A variety of substituents can be introduced onto the pyrrolidine ring to create a library of analogs with diverse properties. Common modifications include N-acylation, N-alkylation, and the introduction of substituents at various carbon positions. For example, N-acyl pyrrolines have been shown to undergo palladium-catalyzed arylation to yield alkene products, while N-alkyl pyrrolines can lead to hydroarylation products. nih.gov
The synthesis of pyrrolidine-based fragments with good three-dimensional coverage for fragment-based drug discovery often involves the introduction of diverse substituents. nih.govwsu.edu This can be achieved through multicomponent reactions, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate. beilstein-journals.org The introduction of different functional groups can significantly impact the biological activity of the resulting compounds. For instance, in a series of pyrrolidine-2,5-diones, the nature of the substituents at the 1 and 3 positions was found to be critical for their anticonvulsant activity. nih.gov
Functionalization of the Dimethoxyethyl Moiety
The dimethoxyethyl side chain of 3-(2,2-Dimethoxyethyl)pyrrolidine provides a masked aldehyde group, which can be deprotected and further functionalized to introduce a wide array of chemical entities.
Transformations of the Acetal (B89532) Group
The acetal group serves as a protecting group for the aldehyde functionality. This protection is stable under many reaction conditions, allowing for selective modifications elsewhere in the molecule. acs.orgacs.org The acetal can be hydrolyzed back to the aldehyde under acidic conditions. libretexts.org This deprotection step opens up a plethora of subsequent chemical transformations.
The resulting aldehyde can undergo a wide range of classical carbonyl reactions, including:
Reductive amination: To introduce new amine-containing substituents.
Wittig reaction: To form alkenes with various functionalities.
Aldol (B89426) condensation: To create carbon-carbon bonds and introduce hydroxyl groups.
Grignard and organolithium additions: To introduce alkyl, aryl, or vinyl groups.
These transformations allow for the elongation and diversification of the side chain, leading to a wide range of novel analogs.
Derivatization of the Ethyl Linker
While less common, the ethyl linker between the pyrrolidine ring and the acetal group can also be a target for functionalization, although this typically requires more specialized synthetic methods. Strategies could involve activation of the C-H bonds of the ethyl group, though this is often challenging.
Synthesis of Diverse Chemical Libraries Based on the Pyrrolidine Core
The versatility of the this compound scaffold makes it an excellent starting point for the construction of diverse chemical libraries. nih.govrsc.org A "build-couple-transform" strategy can be employed, where the core scaffold is first synthesized and then subjected to a variety of coupling and transformation reactions to generate a large number of analogs. acs.org
The synthesis of such libraries is often facilitated by high-throughput and automated techniques. For example, microwave-assisted organic synthesis (MAOS) can accelerate reaction times and improve yields for the synthesis of pyrrolidine derivatives. nih.gov The development of robust and flexible chemistries is essential for strategically enabling the synthesis of pyrrolidine fragments that effectively sample three-dimensional molecular space. nih.gov
An example of library synthesis involves the reaction of pyrrolidine-2,3-diones with various diamines to create a library of monomeric and dimeric scaffolds with potential antimicrobial properties. rsc.orgrsc.org Similarly, a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives has been synthesized and evaluated for their potential as anti-Alzheimer's disease agents. nih.gov
Below is a table summarizing various derivatization strategies and the resulting compound classes.
| Scaffold Position | Derivatization Strategy | Resulting Functional Group/Compound Class | Key Reagents/Conditions |
| Pyrrolidine Nitrogen | N-Acylation | Amide | Acyl chlorides, anhydrides |
| Pyrrolidine Nitrogen | N-Alkylation | Tertiary amine | Alkyl halides |
| Pyrrolidine C3 | Palladium-catalyzed hydroarylation | 3-Aryl pyrrolidine | Aryl halides, Palladium catalyst |
| Pyrrolidine C5 | Redox-triggered C-H functionalization | 2,5-Disubstituted pyrrolidine | o-Benzoquinone |
| Dimethoxyethyl Acetal | Acid-catalyzed hydrolysis | Aldehyde | Aqueous acid |
| Resulting Aldehyde | Reductive amination | Amine | Amine, reducing agent (e.g., NaBH(OAc)₃) |
| Resulting Aldehyde | Wittig reaction | Alkene | Wittig reagent |
Development of Probes and Tags for Chemical Biology Research
The strategic derivatization and functionalization of the "this compound" scaffold present a versatile platform for the creation of novel probes and tags essential for chemical biology research. The inherent structural features of this compound, namely the secondary amine of the pyrrolidine ring and the masked aldehyde functionality of the dimethoxyethyl group, offer two distinct points for chemical modification. These sites can be exploited to introduce a variety of reporters, affinity labels, and bioorthogonal handles, thereby enabling the tracking, isolation, and study of biomolecules in complex biological systems.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, valued for its three-dimensional structure and its presence in numerous natural products and pharmacologically active compounds. nih.govnih.gov This foundational structure provides a robust framework for the attachment of functional moieties.
Strategies for Functionalization
Two primary strategies can be envisioned for the derivatization of this compound into chemical biology tools: functionalization at the pyrrolidine nitrogen and modification of the dimethoxyethyl side chain.
Future Research Directions and Unexplored Academic Applications
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer advantages in terms of safety, reproducibility, and scalability.
The application of flow chemistry to the synthesis of pyrrolidine (B122466) derivatives has been demonstrated, for instance, in the generation of unstable azomethine ylides for dipolar cycloaddition reactions in a flow microreactor. researchgate.net The synthesis of 3-(2,2-dimethoxyethyl)pyrrolidine and its derivatives could be adapted to flow processes. This would involve designing a continuous reactor setup where starting materials are introduced, reacted in a controlled manner within heated or cooled channels, and the product is collected continuously. This approach could enhance the efficiency and safety of key synthetic steps, such as the formation of the pyrrolidine ring or the modification of its side chain.
Emerging Roles in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers exciting possibilities for this compound. The unique structural features of this molecule—a basic nitrogen atom within the pyrrolidine ring, a flexible dimethoxyethyl side chain, and the potential for chirality—make it an interesting candidate for host-guest chemistry. nih.govresearchgate.net
As a guest molecule, this compound could form inclusion complexes with various host macrocycles, such as cyclodextrins, calixarenes, or resorcinarenes. nih.gov The pyrrolidine moiety could engage in hydrogen bonding or dipole-dipole interactions within the host's cavity, while the flexible side chain could adapt its conformation to optimize binding. The study of these host-guest complexes could lead to the development of new sensors, drug delivery systems, or stimuli-responsive materials. For instance, the binding and release of the guest molecule could be controlled by changes in pH or temperature.
Potential as a Component in Novel Catalytic Systems
Pyrrolidine derivatives are well-established as privileged structures in organocatalysis, particularly in asymmetric synthesis. The pyrrolidine nitrogen can act as a Lewis base or be transformed into a nucleophilic enamine, facilitating a wide range of stereoselective reactions. nih.gov
While the catalytic potential of this compound itself has not been extensively explored, its structure suggests several possibilities. The pyrrolidine nitrogen could be utilized in its free secondary amine form or functionalized to create novel organocatalysts. The dimethoxyethyl side chain offers a handle for further modification, allowing for the tuning of the catalyst's steric and electronic properties. For example, deprotection of the acetal (B89532) to reveal the aldehyde could be used to anchor the catalyst to a solid support or to introduce additional coordinating groups. The development of chiral versions of this compound could lead to new catalysts for enantioselective transformations.
Computational Design and Discovery of New Derivatives and Applications
Computational chemistry provides powerful tools for the in silico design and evaluation of new molecules. Methods such as density functional theory (DFT) and molecular docking can be employed to predict the properties and potential applications of derivatives of this compound.
Intersection with Artificial Intelligence and Machine Learning in Synthetic Route Prediction
Q & A
What are the optimal synthetic routes for 3-(2,2-Dimethoxyethyl)pyrrolidine, and how do reaction conditions influence yield?
Level: Basic
Answer:
A regioselective synthesis method involves the reaction of hydroxylamine hydrochloride with a ketone precursor (e.g., 3-(2,2-dimethoxyethyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydroisoxazole) in methanol under reflux for 24 hours at 45°C, yielding 73% . Key factors include:
- Catalyst selection: Pyridine is often used to neutralize HCl byproducts, improving reaction efficiency.
- Solvent choice: Polar aprotic solvents (e.g., MeOH) enhance nucleophilic substitution.
- Temperature control: Prolonged reflux prevents premature cyclization side reactions.
How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?
Level: Advanced
Answer:
Contradictions in NMR or IR data often arise from conformational flexibility or diastereomer formation. Methodological approaches include:
- Dynamic NMR (DNMR): Resolves rotational barriers of the dimethoxyethyl group by analyzing temperature-dependent splitting patterns .
- X-ray crystallography: Provides absolute configuration for stereocenters, critical for resolving enantiomeric excess discrepancies .
- DFT calculations: Correlate experimental IR spectra (e.g., C-O stretching at 1,100–1,050 cm⁻¹) with theoretical vibrational modes to confirm substituent orientation .
What safety protocols are critical when handling this compound in catalytic studies?
Level: Basic
Answer:
Safety measures align with pyrrolidine derivatives:
- Personal protective equipment (PPE): Nitrile gloves, sealed goggles, and respirators (NIOSH-approved for organic vapors) are mandatory due to H313/H333 hazards .
- Waste management: Quench residual compounds with 10% acetic acid before disposal to prevent exothermic decomposition .
- Spill response: Use inert adsorbents (vermiculite) instead of combustible materials to avoid ignition risks .
How does the dimethoxyethyl group affect the compound’s reactivity in cross-coupling reactions?
Level: Advanced
Answer:
The dimethoxyethyl moiety introduces steric hindrance and electronic effects:
- Steric effects: Reduces Buchwald-Hartwig amination efficiency by ~40% compared to unsubstituted pyrrolidines. Use bulky ligands (e.g., XPhos) to mitigate .
- Electronic effects: Electron-donating methoxy groups stabilize transition metals (e.g., Pd), improving Suzuki-Miyaura coupling yields by 15–20% in THF/EtOH (2:1) at 80°C .
- Competing pathways: Methoxy groups can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), requiring pH monitoring .
What strategies improve the enantiomeric purity of this compound derivatives?
Level: Advanced
Answer:
Chiral resolution challenges stem from the flexible pyrrolidine ring. Effective approaches include:
- Chiral auxiliaries: Use (R)-BINOL-phosphoric acid to induce diastereomeric crystallization (≥95% ee) .
- Enzymatic resolution: Lipase-catalyzed acetylation of the secondary alcohol in the dimethoxyethyl chain achieves 88% ee .
- Chromatography: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve racemates with α > 1.2 .
How can computational modeling guide the design of this compound-based inhibitors?
Level: Advanced
Answer:
MD simulations and QSAR models identify key interactions:
- Docking studies: The pyrrolidine N-atom shows strong H-bonding with Asp189 in trypsin-like proteases (ΔG = -9.2 kcal/mol) .
- Solubility prediction: LogP calculations (2.1 ± 0.3) indicate moderate hydrophobicity, requiring PEG-400 co-solvents for in vivo assays .
- Metabolic stability: CYP3A4-mediated O-demethylation is predicted via MetaSite, guiding deuterium substitution at methoxy groups to reduce clearance .
What analytical methods validate the purity of this compound in pharmacokinetic studies?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
